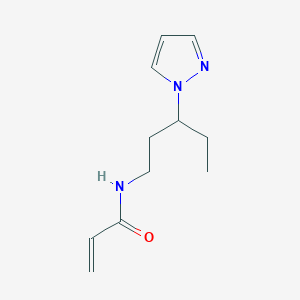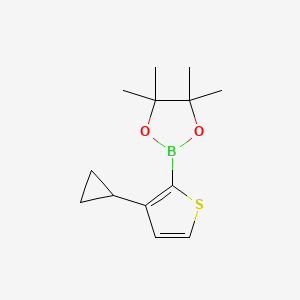
2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants used, the type of reaction, and the physical conditions required for the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity .Scientific Research Applications
Pharmaceutical Applications
The cyclopropylthiophene moiety of starbld0010944 has garnered interest for its potential in pharmaceutical applications. The unique structure of this compound, particularly the cyclopropyl group, is known to enhance pharmaceutical properties, leading to the development of new biologically active compounds. This compound has been utilized in the synthesis of derivatives with various biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Material Sciences
In the realm of material sciences, derivatives of thiophene, such as starbld0010944, have been widely used. The compound’s ability to undergo Suzuki–Miyaura cross-coupling makes it valuable for creating new materials with specific electronic properties. These materials can be used in the development of organic semiconductors, conductive polymers, and other advanced materials with applications in electronics and nanotechnology .
Agrochemistry
Starbld0010944 has applications in agrochemistry due to its thiophene core. Thiophene derivatives are known for their use in the synthesis of herbicides, insecticides, and fungicides. The compound’s reactivity allows for the creation of specialized molecules that can target specific pests or weeds, improving crop protection and yield .
Catalysis
The boron-containing moiety of starbld0010944 is significant in catalysis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling. This compound serves as a stable, readily prepared, and environmentally benign organoboron reagent, which is crucial for the broad application of this type of coupling in organic synthesis .
Synthesis of Cyclopropylthiophenes
Starbld0010944 is pivotal in the optimized synthesis of cyclopropylthiophenes and their derivatives. These derivatives are important due to their reactivity and potential to form new combinations leading to novel biologically active compounds. The compound provides a scalable approach to synthesize a variety of cyclopropylthiophene derivatives from commercially available materials .
Organic Electronics
The compound’s utility extends to organic electronics, where its derivatives are used in the production of organic light-emitting diodes (OLEDs), solar cells, and transistors. The thiophene ring is a common building block in the molecular design of organic electronic devices due to its excellent charge transport properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-10(7-8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGEKVAYXXDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2960744.png)
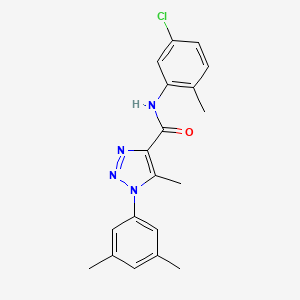
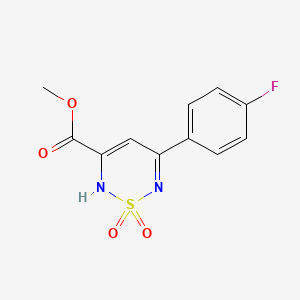

amino}acetamide](/img/structure/B2960750.png)

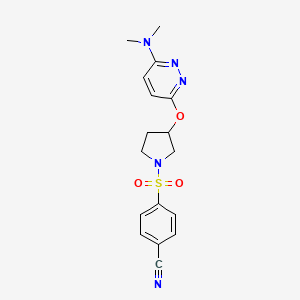

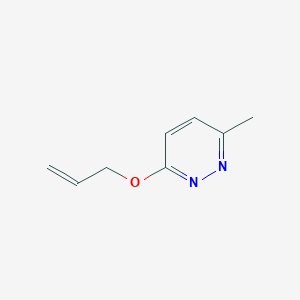
![(1S,7S,8S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2960759.png)
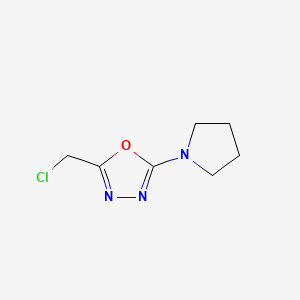
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)

